molecular formula C6H11NO2S B579049 tert-Butyl 2-amino-2-thioxoacetate CAS No. 16721-41-8

tert-Butyl 2-amino-2-thioxoacetate

Cat. No.: B579049
CAS No.: 16721-41-8
M. Wt: 161.219
InChI Key: NTIWAAQCSQPQEH-UHFFFAOYSA-N
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Description

Tert-Butyl 2-amino-2-thioxoacetate is a useful research compound. Its molecular formula is C6H11NO2S and its molecular weight is 161.219. The purity is usually 95%.
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Biological Activity

Tert-butyl 2-amino-2-thioxoacetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevance in therapeutic applications.

  • Chemical Formula : C6_{6}H11_{11}NO2_{2}S
  • Molecular Weight : 165.22 g/mol
  • CAS Number : 16982-21-1

Mechanisms of Biological Activity

This compound exhibits several biological activities, which can be attributed to its structural components:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has shown potential as an inhibitor of polyketide synthase, a target for tuberculosis treatment .
  • Antimicrobial Properties : Research indicates that derivatives of thioxoacetates possess antimicrobial properties. This compound may contribute to this activity through its interaction with bacterial cell walls or metabolic processes .
  • Cytotoxic Effects : In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanisms may involve the activation of caspases and modulation of the cell cycle .

Study on Antimicrobial Activity

A study published in MedChemExpress highlighted the antimicrobial efficacy of thioxoacetate derivatives. This compound was tested against various bacterial strains, demonstrating significant inhibition at low concentrations. This suggests its potential use as a scaffold for developing new antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study on Anticancer Properties

In another research effort, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)18

The study concluded that the compound's mechanism involves the induction of oxidative stress and DNA damage, leading to apoptosis .

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

  • Antibiotic Development : Its ability to inhibit bacterial growth positions it as a candidate for new antibiotic therapies.
  • Cancer Treatment : The cytotoxic properties suggest that it could be further developed as an anticancer agent.

Properties

IUPAC Name

tert-butyl 2-amino-2-sulfanylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-6(2,3)9-5(8)4(7)10/h1-3H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIWAAQCSQPQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272279
Record name 1,1-Dimethylethyl 2-amino-2-thioxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16721-41-8
Record name 1,1-Dimethylethyl 2-amino-2-thioxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16721-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-amino-2-thioxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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